10-Fluorobenzo[f]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163275-67-0 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
10-fluorobenzo[f]quinoline |
InChI |
InChI=1S/C13H8FN/c14-11-5-1-3-9-6-7-12-10(13(9)11)4-2-8-15-12/h1-8H |
InChI Key |
SVLCSORBWPAQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)N=CC=C3)C(=C1)F |
Origin of Product |
United States |
Spectroscopic and Structural Elucidation Studies of 10 Fluorobenzo F Quinoline
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 10-Fluorobenzo[f]quinoline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments is essential for a complete structural assignment.
Proton (¹H) NMR Analysis for Benzo[f]quinoline (B1222042) Systems
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In benzo[f]quinoline systems, the aromatic protons typically resonate in the downfield region of the spectrum (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The exact chemical shift of each proton is influenced by its position on the fused ring system and the electronic effects of the nitrogen heteroatom and the fluorine substituent.
For the parent benzo[f]quinoline, protons in positions adjacent to the nitrogen atom (e.g., H-2 and H-4) and in the "bay region" often experience significant deshielding and appear at lower fields. In this compound, the fluorine atom at the C-10 position will primarily influence the chemical shifts of the nearby protons (H-9 and H-11) through space and through-bond coupling (J-coupling). The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, providing crucial information about the connectivity of the proton network. A detailed analysis of these coupling constants helps to piece together the structure of the different rings.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Protons in this compound (Note: This table is predictive, based on general principles for benzo[f]quinolines and fluorinated aromatic compounds, as specific experimental data for this compound is not readily available in the cited literature.)
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Influences |
| H-1, H-2, H-3, H-4 | 7.5 - 9.0 | d, t, dd | Proximity to Nitrogen |
| H-5, H-6 | 7.8 - 8.5 | d, t | Part of central benzene (B151609) ring |
| H-7, H-8, H-9 | 7.2 - 8.0 | d, t, dd | Part of terminal benzene ring |
| H-11 | 7.0 - 7.8 | d, dd | Coupling to H-10 (F) and H-9 |
Carbon-13 (¹³C) NMR Analysis
Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of a molecule. With a wider chemical shift range than ¹H NMR, it is rare for signals to overlap, making it possible to observe a distinct signal for each unique carbon atom. In this compound, the aromatic carbons typically resonate between δ 110-150 ppm.
The carbon atom directly bonded to the fluorine (C-10) will exhibit a large one-bond ¹J(C-F) coupling, which is a key diagnostic feature. Its chemical shift will also be significantly affected by the high electronegativity of the fluorine atom, typically resulting in a downfield shift. Carbons at the ortho (C-9, C-11), meta, and para positions relative to the fluorine will also show smaller C-F couplings (²J, ³J, ⁴J), which are invaluable for assigning the signals in the fluorinated ring. The carbons in the pyridine (B92270) ring are influenced by the nitrogen atom, with C-2 and C-4 often appearing at lower field.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges and C-F Couplings for this compound (Note: This table is predictive, based on general principles, as specific experimental data for this compound is not readily available in the cited literature.)
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |
| C-10 | 155 - 165 | ¹J ≈ 240-260 Hz |
| C-9, C-11 | 110 - 125 | ²J ≈ 20-25 Hz |
| C-8, C-12 | 125 - 135 | ³J ≈ 5-10 Hz |
| Quaternary Carbons | 120 - 150 | Variable |
| Pyridine Ring Carbons | 120 - 150 | Negligible |
Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environment Characterization
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to characterize fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org A key advantage of ¹⁹F NMR is its very wide chemical shift range, which makes the signal highly sensitive to the local electronic environment. azom.com
For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-10 position. The chemical shift of this signal, typically reported relative to a standard like CFCl₃, provides a fingerprint of its environment. For fluorine attached to an aromatic ring, the chemical shift is expected in the range of δ -100 to -140 ppm. azom.com This signal would be split into a multiplet due to coupling with adjacent protons, primarily H-9 and H-11. Analysis of this coupling pattern provides further confirmation of the fluorine's location on the aromatic ring.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
While one-dimensional NMR provides a foundational understanding, two-dimensional (2D) NMR experiments are often necessary to solve complex structures like this compound. These techniques display correlations between nuclei, revealing the complete bonding network and spatial arrangement.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over two or three bonds). Cross-peaks in the 2D spectrum connect coupled protons, allowing for the mapping of entire spin systems within the molecule, for instance, tracing the connectivity of protons within each aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with directly attached heteronuclei, most commonly ¹³C. Each cross-peak in an HSQC spectrum indicates a direct C-H bond, providing an unambiguous link between the proton and carbon skeletons of the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range connectivities. It reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (which have no attached protons and are thus invisible in HSQC) and for piecing together the different fragments of the molecule, such as linking the different aromatic rings. For this compound, HMBC can show correlations from protons to the carbon bearing the fluorine atom.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. The intensity of a NOESY cross-peak is related to the distance between the protons. This is invaluable for determining the three-dimensional structure and stereochemistry of a molecule. In this case, it could confirm the proximity of protons in the congested "bay region" of the fused ring system.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a sample by interacting with infrared radiation. It is an excellent tool for identifying functional groups and providing a unique "fingerprint" for a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the vibrational modes of a molecule. Specific bonds and functional groups absorb infrared radiation at characteristic frequencies.
For this compound, the FTIR spectrum would be dominated by absorptions characteristic of its aromatic nature. Key vibrational bands would include:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C and C=N stretching: A series of sharp bands in the 1450-1650 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic and pyridine rings.
C-F stretching: The C-F bond gives rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ region. The exact position can confirm the presence of the fluorine atom attached to the aromatic ring.
C-H out-of-plane bending: In the "fingerprint region" (below 1000 cm⁻¹), a pattern of bands resulting from C-H out-of-plane bending can provide information about the substitution pattern on the aromatic rings.
Table 3: Characteristic FTIR Absorption Bands for this compound (Note: This table is predictive, based on typical values for related structures, as specific experimental data for this compound is not readily available in the cited literature.)
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aromatic C=C/C=N Stretch | 1450 - 1650 | Medium-Strong |
| Aromatic C-F Stretch | 1000 - 1300 | Strong |
| C-H Out-of-Plane Bend | 700 - 900 | Strong |
Raman Spectroscopy Applications
Raman spectroscopy provides valuable insights into the vibrational modes of a molecule, offering a fingerprint that is highly specific to its structure. For this compound, Raman spectroscopy can be employed to identify characteristic vibrational frequencies associated with the benzo[f]quinoline core and the carbon-fluorine bond.
C-F Stretching: A strong band characteristic of the C-F bond.
Aromatic C-H Stretching: Vibrations corresponding to the aromatic protons on the fused ring system.
Ring Breathing Modes: Collective vibrations of the entire benzo[f]quinoline ring system.
In-plane and Out-of-plane Bending Modes: Vibrations associated with the deformation of the ring structure.
A comparative analysis with the Raman spectra of benzo[f]quinoline and other fluorinated quinoline (B57606) derivatives would be instrumental in assigning the observed spectral bands of this compound once experimental data is acquired.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the retention time of the compound as it elutes from the GC column provides a characteristic identifier. Upon entering the mass spectrometer, the molecule is ionized, commonly by electron ionization (EI), which leads to the formation of a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern is a unique signature of the molecule's structure.
For this compound (C₁₃H₈FN), the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. While a detailed experimental fragmentation pattern is not publicly documented, general fragmentation pathways for related quinoline compounds suggest that the loss of small neutral molecules, such as HCN, is a common fragmentation route. The presence of the fluorine atom would also influence the fragmentation, potentially leading to fragments containing fluorine or the loss of a fluorine radical.
Table 1: Predicted GC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₁₃H₈FN |
| Molecular Weight | 197.21 g/mol |
| Expected Molecular Ion (M⁺˙) | m/z 197 |
| Potential Fragmentation Pathways | Loss of HCN, Loss of F |
Note: This table is based on theoretical predictions and general fragmentation patterns of similar compounds, not on experimental data for this compound.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds that have the same nominal mass but different elemental formulas.
For this compound, HRMS is critical for confirming its elemental composition of C₁₃H₈FN. The exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₃H₈FN | - |
| Exact Mass | 197.0641 g/mol | PubChem |
| Monoisotopic Mass | 197.0641 u | PubChem |
The ability of HRMS to provide mass measurements with high accuracy (typically within 5 ppm) is indispensable for the unambiguous identification of newly synthesized compounds like this compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
To date, the single-crystal X-ray structure of this compound has not been reported in the crystallographic databases. A successful crystallographic study would require the growth of high-quality single crystals of the compound. Once obtained, the diffraction data would allow for the elucidation of the following structural features:
Confirmation of Connectivity: Unambiguous confirmation of the atomic connectivity, verifying the position of the fluorine atom at the 10-position of the benzo[f]quinoline core.
Molecular Geometry: Precise measurement of all bond lengths and angles within the molecule.
Planarity of the Ring System: Determination of the degree of planarity of the fused aromatic rings.
Intermolecular Interactions: Identification of any significant intermolecular interactions, such as π-π stacking or C-H···F hydrogen bonds, which govern the crystal packing.
Table 3: Anticipated X-ray Crystallography Parameters for this compound
| Parameter | Anticipated Information |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | To be determined |
| Bond Lengths (e.g., C-F, C-N, C-C) | Precise values in Ångstroms |
| Bond Angles (e.g., C-C-C, C-N-C) | Precise values in degrees |
| Torsion Angles | Information on planarity |
| Intermolecular Interactions | Details of crystal packing |
Note: This table outlines the type of data that would be obtained from an X-ray crystallographic analysis, which has not yet been performed for this compound.
Reactivity and Reaction Mechanisms of 10 Fluorobenzo F Quinoline
Electrophilic Aromatic Substitution Reactions of the Benzo[f]quinoline (B1222042) Core
The benzo[f]quinoline scaffold, a polycyclic aromatic hydrocarbon, exhibits a nuanced reactivity towards electrophilic aromatic substitution (EAS). The position of substitution is directed by the combined electronic effects of the fused benzene (B151609) rings and the nitrogen-containing pyridine (B92270) ring. The nitrogen atom generally deactivates the pyridine ring towards electrophilic attack, while the carbocyclic portions of the molecule are more susceptible.
However, the introduction of substituents can significantly alter this reactivity. For instance, an activating group, such as an amino group at the 3-position, would be expected to direct electrophiles to specific positions on the quinoline (B57606) ring system. ontosight.ai Conversely, the presence of the fluorine atom at the 10-position, an electron-withdrawing group, tends to deactivate the ring system towards EAS. Despite its deactivating inductive effect, the fluorine atom can facilitate electrophilic substitution, a phenomenon that has been observed in the synthesis of polyfluorinated benzo[f]quinolines where direct substitution of a fluorine atom occurred. mdpi.comevitachem.com
The general reactivity for EAS on the unsubstituted benzo[f]quinoline core is a balance of the deactivating effect of the quinoline nitrogen and the inherent aromaticity of the fused rings.
Nucleophilic Aromatic Substitution Reactions at the Fluorinated Position
The fluorine atom at the 10-position of 10-fluorobenzo[f]quinoline is a prime site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the C-F bond towards nucleophilic attack. This is a common reactivity pattern for fluoro-substituted aza-aromatic compounds. smolecule.com
Research into related systems, such as pentafluorophenyl-substituted quinolines, has demonstrated the feasibility of SNAr reactions on the fluorinated ring. mdpi.com Furthermore, general methodologies for the SNAr of fluorinated (hetero)aromatics with various nucleophiles, such as alcohols to form ethers, have been well-established, highlighting the synthetic utility of this reaction. nih.gov
Recent advances have led to the development of novel C-H nucleophilic fluorination techniques for quinolines that circumvent the formation of high-energy Meisenheimer intermediates, which can be a challenge in traditional SNAr pathways. acs.org Additionally, mechanistic studies have revealed concerted nucleophilic aromatic substitution (CSNAr) pathways that facilitate C-F bond formation. acs.org In some cases, transition metals like iron can promote C-F activation through an SNAr-type mechanism. chemrxiv.org
Metal-Catalyzed Coupling Reactions Involving Fluorinated Benzo[f]quinolines
The halogenated position of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.
Palladium-catalyzed reactions, such as the Suzuki and Stille couplings, are commonly employed for coupling aryl halides with organoboron or organotin reagents, respectively. While the development of methods for C-F bond formation has been slower compared to other carbon-heteroatom bonds, significant progress has been made. nih.gov
More recently, iridium-catalyzed borylation of fluoroquinolines has emerged as a method to introduce boryl groups, which can then be used in subsequent coupling reactions. acs.org Iron has also been shown to mediate Heck-type coupling reactions of aryl fluorides with alkenes, providing another avenue for C-C bond formation. chemrxiv.org
Table 1: Examples of Metal-Catalyzed Reactions on Fluorinated Quinolines
| Reaction Type | Catalyst | Reactants | Product Type |
|---|---|---|---|
| Borylation | Iridium | 6-Fluoroquinoline, Bis(pinacolato)diboron | 6-Fluoroquinoline boronic ester |
| Heck-type Coupling | Iron | Aryl fluoride (B91410), Alkene | Substituted alkene |
| Suzuki Coupling | Palladium | Aryl halide, Organoboron reagent | Biaryl compound |
Cycloaddition Reactions and Pericyclic Transformations with Benzo[f]quinoline Derivatives
The benzo[f]quinoline core can participate in cycloaddition reactions, leading to the formation of more complex, fused heterocyclic systems. One of the most notable examples is the [3+2] dipolar cycloaddition. This reaction has been utilized to synthesize a variety of benzo[f]quinoline derivatives by reacting benzo[f]quinolinium ylides with suitable dipolarophiles. nih.govnih.gov This approach has proven effective for creating novel polycyclic structures, such as benzo[f]pyrrolo[1,2-a]quinolines. semanticscholar.orgresearchgate.net
In 1,3-dipolar cycloaddition reactions, benzo[f]quinoline has been observed to react across the 5,6-positions of the aromatic system. mdpi.org Another important pericyclic reaction is the aza-Diels-Alder reaction, which provides a pathway to chlorinated benzoquinolines and related structures. rsc.org While direct examples involving this compound are specific, the reactivity of the parent benzo[f]quinoline system suggests that the fluorinated derivative would also be a viable substrate for such transformations.
Oxidation and Reduction Pathways of the Benzo[f]quinoline Core
The benzo[f]quinoline ring system can undergo both oxidation and reduction reactions, leading to a range of derivatives with modified electronic and structural properties.
Oxidation of the nitrogen atom in the quinoline ring can lead to the formation of the corresponding N-oxide. More extensive oxidation can affect the carbocyclic rings. For instance, the oxidation of benzo[f]quinoline has been reported to yield benzo[f]quinoline-5,6-oxide. researchgate.net
Reduction of the benzo[f]quinoline core typically targets the pyridine ring, leading to the formation of tetrahydrobenzo[f]quinoline derivatives. This transformation significantly alters the planarity and electronic properties of the molecule.
The redox properties of benzo[f]quinolines are of interest due to their structural relation to N-doped polycyclic aromatic hydrocarbons (PAHs). The electrochemical behavior of these systems has been studied using techniques like cyclic and square wave voltammetry. rsc.orgacs.orgresearchgate.net In some complex aza-helicene systems, which share structural motifs with benzoquinolines, redox processes have been shown to induce switching between antiaromatic and aromatic states. nih.gov
Table 2: Common Oxidation and Reduction Products of Benzo[f]quinoline
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Oxidation | Peroxy acids | Benzo[f]quinoline N-oxide |
| Oxidation | Ozone, then tris(dimethylamino)phosphine | Benzo[f]quinoline-5,6-oxide |
| Reduction | Catalytic hydrogenation (e.g., H₂/Pd-C) | Tetrahydrobenzo[f]quinoline |
Mechanistic Investigations of C-F Bond Activation and Reductive Elimination from Transition Metal Complexes
The activation of the carbon-fluorine bond is a critical step in many functionalization reactions of fluorinated aromatics, and understanding the mechanism is key to developing more efficient catalysts. A significant body of research has focused on the mechanism of C-F reductive elimination from transition metal complexes, particularly those of palladium.
Systematic studies on C-F reductive elimination from palladium(IV) fluoride complexes have provided valuable insights. nih.govacs.orgnih.gov These studies suggest that the reaction often proceeds through a dissociative mechanism from a cationic Pd(IV) intermediate. The nature of the ancillary ligands is crucial; for example, pyridyl-sulfonamide ligands have been shown to play a key role in facilitating the C-F bond-forming step. nih.govacs.orgnih.gov
The formation of a C-F bond via reductive elimination from a high-valent aryl palladium fluoride complex has been demonstrated, providing direct evidence for this pathway. harvard.edu Overcoming the kinetic barrier associated with C-F reductive elimination remains a central challenge in the field of transition-metal-catalyzed fluorination. umich.edu
The competition between the activation of C-H and C-F bonds is another important mechanistic consideration in the functionalization of fluoroaromatics. acs.org In addition to metal-catalyzed pathways, alternative methods for C-F bond cleavage, such as electrosynthesis, are also being explored. rsc.org
Computational and Theoretical Investigations of 10 Fluorobenzo F Quinoline
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods model the distribution of electrons and predict a wide range of chemical characteristics.
Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. aps.orgd-nb.info DFT calculations focus on the electron density rather than the complex many-electron wavefunction to determine the energetic, reactivity, and spectroscopic characteristics of a molecule. aps.orgresearchgate.net The choice of an appropriate functional and basis set is crucial for obtaining results that correlate well with experimental data. researchgate.net For quinoline (B57606) derivatives, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311+G(d,p) to provide reliable predictions of molecular geometries and electronic properties. researchgate.netbohrium.com
DFT is used to calculate various molecular properties and global reactivity descriptors for 10-Fluorobenzo[f]quinoline. These descriptors, derived from the energies of the frontier molecular orbitals, help quantify the chemical behavior of the molecule. scielo.org.mx Key descriptors include chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω). scielo.org.mxnih.gov Hardness (η) indicates resistance to change in electron distribution, while the chemical potential (μ) measures the escaping tendency of electrons. The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons. scielo.org.mx
| Parameter | Definition | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 7.85 |
| Electron Affinity (A) | -ELUMO | 1.25 |
| Chemical Hardness (η) | (I - A) / 2 | 3.30 |
| Electronic Chemical Potential (μ) | -(I + A) / 2 | -4.55 |
| Global Electrophilicity Index (ω) | μ2 / (2η) | 3.14 |
Note: The values in the table are representative and derived from typical DFT calculations on similar heterocyclic aromatic systems.
Beyond DFT, other quantum mechanical methods can be applied. Ab initio methods, such as Hartree-Fock (HF) and post-HF methods (e.g., Møller-Plesset perturbation theory, MP2), are derived directly from theoretical principles without the use of experimental data for parameterization. While often more computationally demanding than DFT, they can provide benchmark results.
Semi-empirical methods (e.g., AM1, PM3) use a simpler formulation of the Hamiltonian and incorporate parameters derived from experimental data. These methods are much faster than DFT or ab initio calculations, making them suitable for very large molecules or high-throughput screening, though they are generally less accurate for detailed electronic structure analysis. For a molecule like this compound, these methods would typically be used for preliminary conformational searches before refinement with more rigorous methods like DFT.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgyoutube.com
For this compound, the energy and spatial distribution of these orbitals are key to its reactivity. researchgate.net The HOMO is typically distributed over the electron-rich regions of the aromatic system, while the LUMO is located on the electron-deficient areas. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. youtube.compku.edu.cn
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics and intermolecular interactions of this compound in various environments, such as in a solvent or interacting with a biological macromolecule. nih.gov These simulations typically employ a force field, such as AMBER or GROMOS, to define the potential energy of the system.
MD simulations can reveal the preferred conformations of the molecule, the flexibility of its structure, and how it interacts with surrounding molecules, such as water or a protein binding site. researchgate.net Analysis of MD trajectories can identify stable intermolecular interactions, like hydrogen bonds or π-π stacking, which are crucial for understanding processes like solvation and ligand-receptor binding. mdpi.comnih.gov For example, a simulation could model how this compound approaches and binds to a specific enzyme, highlighting the key residues and interaction types that stabilize the complex. researchgate.net
In Silico Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods can accurately predict spectroscopic parameters, which is invaluable for structure elucidation and interpretation of experimental data.
For Nuclear Magnetic Resonance (NMR) spectroscopy, DFT calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can predict the chemical shifts (δ) of ¹H, ¹³C, and ¹⁹F nuclei. nih.gov These predictions, when compared to experimental spectra, can help confirm the structure of this compound and assign specific resonances. Calculations on structurally similar compounds, such as 10-hydroxybenzo[h]quinoline (B48255) analogues, have shown good agreement between DFT-predicted and experimental chemical shifts. dntb.gov.ua
For Ultraviolet-Visible (UV-Vis) spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra of organic molecules. bohrium.com TD-DFT calculations can determine the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max), and the oscillator strengths, which relate to the intensity of the absorption bands. bohrium.com Machine learning models are also emerging as a rapid alternative for predicting UV-Vis spectra from molecular structures. researchgate.netchemrxiv.orgnih.govnih.gov
| Spectroscopy Type | Parameter | Predicted Value | Computational Method |
|---|---|---|---|
| ¹³C NMR | Chemical Shift (δ) for C10 | ~155-165 ppm (JC-F ≈ 240-250 Hz) | DFT (GIAO) |
| ¹⁹F NMR | Chemical Shift (δ) | ~ -110 to -125 ppm | DFT (GIAO) |
| UV-Vis | λmax | ~280 nm, ~320 nm, ~350 nm | TD-DFT |
Note: The values in the table are representative estimates based on calculations for similar fluoro-substituted aza-aromatic compounds.
Structure-Activity Relationship (SAR) Studies through Computational Modeling
Structure-Activity Relationship (SAR) studies aim to identify the relationships between the chemical structure of a compound and its biological activity. georgiasouthern.edu Computational modeling is a key component of modern SAR, allowing for the prediction of a compound's activity and the rational design of new, more potent analogues. researchgate.net
For this compound, computational SAR studies would involve creating a dataset of related benzo[f]quinoline (B1222042) derivatives with known biological activities (e.g., enzyme inhibition). nih.gov Various molecular descriptors—physicochemical, electronic, and topological—would be calculated for each molecule. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling can then be used to build a mathematical model that correlates these descriptors with the observed activity. The fluorine atom at the C10 position, for example, significantly alters local electronic properties (dipole moment, electrostatic potential) and lipophilicity, which can be quantified and correlated with activity. slideshare.net Such models can then be used to predict the activity of new, unsynthesized derivatives, guiding further research. nih.gov
| Compound | Substituent at C10 | Calculated Descriptor (cLogP) | Hypothetical Activity (IC50, μM) |
|---|---|---|---|
| Benzo[f]quinoline | -H | 3.50 | 15.2 |
| This compound | -F | 3.64 | 8.5 |
| 10-Chlorobenzo[f]quinoline | -Cl | 4.01 | 5.1 |
| 10-Methylbenzo[f]quinoline | -CH₃ | 3.95 | 12.8 |
Note: This table presents hypothetical data to illustrate the principles of a computational SAR study.
Photophysical Properties and Optoelectronic Applications of 10 Fluorobenzo F Quinoline
UV-Visible Absorption Spectroscopy Investigations
The electronic absorption properties of benzo[f]quinoline (B1222042) and its derivatives are governed by π → π* transitions within the extended aromatic system. researchgate.net In non-polar solvents, the absorption spectra of quinoline (B57606) derivatives typically exhibit structured bands corresponding to electronic transitions to various vibrational levels of the excited state. mdpi.com
For 10-Fluorobenzo[f]quinoline, the absorption spectrum is expected to be similar to that of the parent benzo[f]quinoline, characterized by multiple absorption bands in the UV region. The fluorine atom, acting as a substituent, can induce small shifts in the absorption maxima (λmax). This effect is a combination of the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of the fluorine atom. Depending on the position and the specific electronic transition, this can result in either a slight blue-shift (hypsochromic) or red-shift (bathochromic). While detailed experimental spectra for this compound are not extensively documented, studies on analogous quinoline derivatives show that such substitutions typically result in modest spectral shifts. researchgate.netmdpi.com
Table 1: Expected UV-Visible Absorption Characteristics of this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Primary Transitions | π → π* | Characteristic of the extended aromatic system of the benzo[f]quinoline core. |
| Spectral Region | Ultraviolet (UV) | Typical for polycyclic aromatic hydrocarbons and their aza-analogs. |
| Effect of Fluorine | Minor shifts in λmax | The inductive and mesomeric effects of the fluorine substituent slightly perturb the energy levels of the molecular orbitals. |
Fluorescence Emission Spectroscopy and Quantum Yield Determinations
Quinoline and its derivatives are known for their fluorescent properties, making them valuable fluorophores in various applications. crimsonpublishers.com Fluorescence occurs when a molecule returns to its electronic ground state from an excited singlet state by emitting a photon. The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of this emission process, defined as the ratio of photons emitted to photons absorbed. wikipedia.org A high quantum yield is desirable for applications requiring bright fluorescence, such as in fluorescent probes or OLEDs. beilstein-journals.org
The rigid, planar structure of the benzo[f]quinoline core is conducive to fluorescence, as it minimizes non-radiative decay pathways that can quench emission. The introduction of a fluorine atom can influence the quantum yield. In some cases, fluorination has been shown to enhance Φf by increasing the rate of radiative decay. However, the heavy atom effect, although minimal for fluorine, can sometimes promote intersystem crossing to the triplet state, potentially reducing fluorescence. wikipedia.org The actual quantum yield of this compound would need to be determined experimentally, often by comparison against a well-characterized standard like quinine (B1679958) sulfate.
Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics
Time-resolved fluorescence spectroscopy provides insight into the dynamic processes that occur after a molecule is electronically excited. nih.gov The primary parameter measured is the fluorescence lifetime (τ), which represents the average time a molecule spends in the excited state before returning to the ground state. nih.gov This lifetime is inversely proportional to the sum of the rate constants for all de-excitation processes (both radiative and non-radiative).
Studying the excited state dynamics of this compound would reveal the rates of competing de-excitation pathways. A longer lifetime generally indicates a higher fluorescence quantum yield, as it suggests that non-radiative decay processes are slow. nih.gov For rigid aromatic molecules like benzo[f]quinolines, fluorescence lifetimes are typically in the nanosecond range. mdpi.com Ultrafast techniques, such as pump-probe spectroscopy, can be used to investigate very rapid processes like excited-state intramolecular proton transfer (ESIPT) or twisted intramolecular charge transfer (TICT), though these are less likely in the unsubstituted this compound but can be relevant in its derivatives. nih.govnih.gov
Solvatochromic Effects and Environmental Sensitivity Studies
Solvatochromism refers to the change in the color of a substance (i.e., a shift in its absorption or emission spectra) with a change in the polarity of the solvent. mdpi.com This phenomenon arises from differential solvation of the ground and excited states of the molecule. Dyes that exhibit strong solvatochromism often have a significant difference in dipole moment between their ground and excited states, which is common in molecules capable of intramolecular charge transfer (ICT). researchgate.net
The this compound molecule is largely a nonpolar aromatic system. While the carbon-fluorine bond introduces some polarity, significant solvatochromic shifts are not generally expected unless the fluorine substitution specifically promotes a charge-transfer character in the excited state. Studies on similar fluoroquinolone systems have shown that bathochromic (red) shifts in fluorescence spectra can occur with increasing solvent polarity, indicating a more polar excited state. researchgate.net The magnitude of this effect in this compound would depend on the extent to which the electron density is redistributed upon excitation.
Theoretical Photophysical Characterization (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic excited state properties of molecules. nih.gov It allows for the calculation of vertical excitation energies, which correspond to UV-visible absorption maxima, as well as oscillator strengths, which relate to the intensity of the absorption bands. rsc.orgsharif.edu Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict fluorescence emission energies. researchgate.net
For this compound, TD-DFT calculations could provide valuable insights into its photophysical properties before extensive experimental work is undertaken. Such calculations would typically involve:
Optimization of the ground state geometry.
Calculation of the HOMO-LUMO energy gap, which is related to the lowest energy electronic transition.
Simulation of the UV-visible absorption spectrum by calculating the energies and oscillator strengths of multiple excited states.
Optimization of the first excited state (S1) geometry to calculate the emission energy and predict the Stokes shift.
These theoretical studies are routinely applied to new quinoline derivatives to understand their electronic structure and rationalize experimental observations. nih.govrsc.org
Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Electronics
Quinoline derivatives, particularly metal complexes like tris(8-hydroxyquinolinato)aluminum (Alq3), are cornerstone materials in the field of Organic Light-Emitting Diodes (OLEDs). researchgate.net The parent benzo[f]quinoline scaffold is also considered a promising candidate for use in OLEDs due to its extended π-conjugation, which facilitates charge transport, and its inherent fluorescence. researchgate.net
Fluorination is a common strategy in the design of materials for organic electronics. The introduction of fluorine atoms can:
Lower the HOMO and LUMO energy levels, which can facilitate electron injection from the cathode in an OLED.
Increase the thermal and oxidative stability of the material, leading to longer device lifetimes.
Influence the solid-state packing of molecules, which can affect charge carrier mobility.
While the specific performance of this compound in an OLED device has not been reported, its structural features make it a compound of interest for investigation as either a fluorescent emitter layer or an electron-transporting material. researchgate.net
Development as Fluorescent Probes and Chemical Sensors
The inherent fluorescence of the quinoline nucleus makes it an excellent platform for the design of fluorescent probes and chemical sensors. crimsonpublishers.comresearchgate.net These sensors typically consist of the quinoline fluorophore linked to a specific receptor unit that can selectively bind to a target analyte (e.g., a metal ion or a biologically relevant molecule). researchgate.netnih.gov This binding event causes a change in the photophysical properties of the quinoline, such as an enhancement ("turn-on") or quenching ("turn-off") of fluorescence, or a shift in the emission wavelength. nih.govbohrium.com
The development of this compound into a sensor would require further chemical modification to introduce a suitable binding site. The fluorine atom itself does not typically act as a binding site but can tune the electronic properties of the fluorophore to optimize its sensitivity and selectivity. The field of quinoline-based sensors is extensive, with probes being developed for a wide range of targets, demonstrating the versatility of this chemical scaffold. crimsonpublishers.comresearchgate.netresearchgate.net
Biological Interactions and Mechanistic Insights of 10 Fluorobenzo F Quinoline Derivatives
Quinoline (B57606) Scaffold as a Privileged Pharmacophore in Chemical Biology and Drug Discovery
The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a vast array of biologically active compounds, including natural products, synthetic drugs, and agrochemicals. medwinpublisher.orgresearchgate.net The versatility of the quinoline core allows it to interact with a wide range of biological targets, leading to diverse pharmacological effects. nih.govnih.gov
Derivatives of quinoline have been developed to exhibit a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and antihypertensive properties. nih.govnih.govbrieflands.com The planarity of the fused ring system, combined with its capacity for substitution at various positions, allows for the fine-tuning of its steric, electronic, and pharmacokinetic properties. nih.gov The benzo[f]quinoline (B1222042) structure, an extended polycyclic aza-aromatic system, builds upon this foundation, offering a larger surface area for π-π stacking and other non-covalent interactions with biological macromolecules. medwinpublisher.orgnih.gov This has made the benzo[f]quinoline skeleton an attractive template for designing new therapeutic agents, particularly in oncology and infectious diseases. medwinpublisher.orgnih.govresearchgate.netmdpi.com
Molecular Target Identification and Binding Mechanism Studies
Research into benzo[f]quinoline derivatives points toward several key molecular targets, primarily enzymes and nucleic acids, through which these compounds exert their biological effects.
Enzyme Inhibition Mechanism Investigations (e.g., DNA gyrase, Topoisomerase I, ATP synthase)
The planar aromatic structure of benzo[f]quinoline is well-suited to interact with enzymes that process nucleic acids. Studies have identified Topoisomerase II (Topo II) and ATP synthase as probable targets for this class of compounds. researchgate.netmdpi.com
Topoisomerase II Inhibition : Topoisomerases are critical enzymes that manage the topological state of DNA during replication and transcription. Topo II inhibitors can trap the enzyme-DNA complex, leading to double-strand breaks and ultimately triggering apoptosis in cancer cells. Several studies have proposed that benzo[f]quinoline derivatives, along with the structurally related benzo[c]quinolines and benzo[h]quinolines, function as Topo II inhibitors. researchgate.netmdpi.comresearchgate.netuws.ac.uk The mechanism is believed to involve the intercalation of the planar benzo[f]quinoline ring system into the DNA helix, stabilizing the Topo II-DNA cleavage complex. researchgate.net
ATP Synthase Inhibition : ATP synthase is a vital enzyme in cellular energy production. Its inhibition can lead to metabolic collapse and cell death, making it a valuable target for antimicrobial agents. Molecular docking studies on benzo[f]quinolinium salts have indicated a strong binding affinity for ATP synthase. nih.gov The interaction is stabilized by multiple H-π and other non-covalent bonds between the benzo[f]quinoline core and key amino acid residues within the enzyme's binding pocket. nih.gov
Protein-Ligand Interaction Analysis (e.g., NF-κB Pathway Components, Bromodomain-containing protein 4)
While direct evidence for 10-Fluorobenzo[f]quinoline is not available, studies on related quinoline and quinazoline (B50416) structures suggest potential interactions with key signaling proteins.
NF-κB Pathway Components : The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and cell survival. mdpi.comnih.gov Inhibition of this pathway is a key strategy for treating inflammatory diseases and some cancers. Certain quinoline derivatives have been shown to inhibit the NF-κB pathway. mdpi.comnih.gov The mechanism can involve interference with the nuclear translocation of NF-κB or direct inhibition of its binding to DNA. mdpi.comnih.gov Molecular docking analyses of some quinoline inhibitors suggest they can potentially interfere with the DNA-binding activity of the p65 subunit of NF-κB. mdpi.com
Bromodomain-containing protein 4 (BRD4) : BRD4 is an epigenetic reader protein that plays a crucial role in regulating the transcription of key oncogenes. While no direct studies link benzo[f]quinoline derivatives to BRD4, other quinoline-based scaffolds, such as quinazolines, have been successfully developed as potent BRD4 inhibitors. nih.govnih.gov These inhibitors typically mimic the acetylated lysine (B10760008) recognized by the bromodomain, disrupting the interaction of BRD4 with chromatin. nih.gov Given the structural versatility of the quinoline scaffold, the design of benzo[f]quinoline-based BRD4 inhibitors remains a potential area for future research.
Nucleic Acid Binding and Intercalation Studies
The extended, planar, and aromatic nature of the benzo[f]quinoline scaffold makes it a prime candidate for DNA intercalation. researchgate.netnih.gov Intercalators insert themselves between the base pairs of the DNA double helix, causing a distortion that can interfere with replication and transcription, ultimately leading to cytotoxicity in cancer cells. nih.govnih.gov
Studies on structurally similar benzo[h]quinoline (B1196314) and benzo[f]quinazoline (B14752245) derivatives have confirmed their ability to interact with DNA as intercalating agents. researchgate.netnih.gov Spectroscopic analyses and molecular docking have shown that these compounds can form stable complexes with DNA, a key component of their anticancer mechanism. nih.govrsc.org It is hypothesized that the benzo[f]quinoline core acts as the planar aromatic chromophore that facilitates this intercalation. researchgate.net
Receptor-Ligand Binding Affinity Assessments via Computational Docking
Molecular docking has been an essential tool for elucidating the potential binding modes and affinities of benzo[f]quinoline derivatives with their biological targets. These in silico studies support experimental findings and help rationalize structure-activity relationships.
Docking simulations have predicted favorable binding energies and interaction patterns for benzo[f]quinoline derivatives with several enzymes implicated in cancer and infectious diseases.
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Benzo[f]quinolinium Salt | ATP synthase | Not specified | Glu 62, Ala 356, Tyr 353, Arg 357, Phe 60, Pro 227 |
| Benzimidazole-benzo[f]quinoline | HCV NS5B Polymerase | Better than co-crystallized ligand | CYS 366, ASN 411 |
| Benzoquinoline Derivatives | Cancer-related Proteins (e.g., 3EQM, 3IG7) | -6.9 to -7.55 | Not specified |
Data compiled from multiple sources. nih.govnih.gov
These computational studies consistently show that benzo[f]quinoline derivatives can fit into the active sites of various enzymes, forming stable complexes through hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.govnih.gov For instance, the docking of a benzo[f]quinolinium salt into the ATP synthase binding pocket revealed powerful H-π interactions with amino acid residues, stabilizing the complex. nih.gov Similarly, docking studies of benzo[h]quinolines confirmed their potential to interact with DNA as intercalating agents, corroborating experimental data. nih.gov
In Vitro Studies on Cellular Pathways and Biological Processes
The mechanistic interactions detailed above manifest as potent biological activities in cellular assays. In vitro studies have demonstrated the efficacy of benzo[f]quinoline derivatives, particularly as anticancer and antimicrobial agents. medwinpublisher.orgnih.govnih.gov
Anticancer activity has been observed across a wide range of human cancer cell lines, including leukemia, non-small cell lung cancer, melanoma, and breast cancer. nih.govmdpi.com The primary mechanism is believed to be cytotoxicity induced via the inhibition of essential enzymes like Topoisomerase II and subsequent induction of apoptosis. researchgate.netmdpi.com For example, certain benzo[f]quinolinium salts have shown selective and potent activity against specific cancer cell lines in the National Cancer Institute's (NCI) 60-cell line screen. nih.govnih.gov
The antimicrobial effects, particularly antibacterial and antifungal activities, are linked to the inhibition of targets like ATP synthase, which is crucial for microbial survival. nih.gov
The collective evidence from studies on quinoline, benzo[f]quinoline, and related heterocyclic systems strongly suggests that this compound is a compound with significant potential for biological activity. Its mechanisms of action are likely to involve the inhibition of key enzymes such as topoisomerases and ATP synthase, as well as direct interaction with nucleic acids through intercalation.
Q & A
Q. How can longitudinal studies assess the environmental persistence of this compound?
- Methodology : Deploy microcosm experiments under varying redox conditions (aerobic/anaerobic). Monitor half-lives via high-resolution mass spectrometry (HRMS). Integrate data into fugacity models to predict long-term ecological impacts .
Guidance for Formulating Research Questions
- Frameworks : Apply PICO (Population, Intervention, Comparison, Outcome) for therapeutic studies or FINER (Feasible, Interesting, Novel, Ethical, Relevant) for environmental impact assessments .
- Data Analysis : Use hierarchical clustering to group contradictory findings or PCA (Principal Component Analysis) to identify dominant variables in adsorption studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
